molecular formula C19H17ClN2O3 B2770313 (E)-3-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide CAS No. 1251711-49-5

(E)-3-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide

Cat. No.: B2770313
CAS No.: 1251711-49-5
M. Wt: 356.81
InChI Key: FVVPHMAWVLUAGP-RMKNXTFCSA-N
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Description

(E)-3-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide is a recognized and potent cell-permeable inhibitor of the p90 ribosomal S6 kinase (RSK) family, specifically targeting the N-terminal kinase domain of RSK1 and RSK2 with high selectivity over a broad range of other kinases. This compound was developed to probe the biological functions of RSK and has become an essential pharmacological tool for dissecting the RAS-MAPK signaling pathway downstream of ERK1/2. Its primary research value lies in its application in cancer biology, as RSK signaling is implicated in cell survival, proliferation, and growth factor responses. Studies utilizing this inhibitor have helped elucidate the role of RSK in various cellular processes , including the regulation of transcription, translation, and cell cycle progression. By selectively inhibiting RSK activity, researchers can investigate its contribution to tumorigenesis and explore potential therapeutic strategies targeting this kinase in diseases such as breast cancer and melanoma. This acrylamide derivative serves as a critical compound for validating RSK as a target both in vitro and in cell-based assays.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-22-10-11-25-17-8-7-14(12-15(17)19(22)24)21-18(23)9-6-13-4-2-3-5-16(13)20/h2-9,12H,10-11H2,1H3,(H,21,23)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVPHMAWVLUAGP-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide is a synthetic compound with a complex structure characterized by its unique functional groups and heterocyclic components. This compound is of interest due to its potential biological activities, which may include antibacterial, anticancer, and enzyme inhibitory effects.

Chemical Structure and Properties

The molecular formula of this compound is C19H17ClN2O3C_{19}H_{17}ClN_{2}O_{3} with a molecular weight of 356.8 g/mol. The structure features a chlorophenyl group and a tetrahydrobenzo[f][1,4]oxazepin moiety, which are known to contribute to various biological activities.

PropertyValue
CAS Number1251711-49-5
Molecular FormulaC₁₉H₁₇ClN₂O₃
Molecular Weight356.8 g/mol

Antibacterial Activity

Recent studies have shown that compounds with similar structural characteristics exhibit significant antibacterial properties. For instance, compounds containing chlorophenyl and oxazepin moieties have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Case Study: Antibacterial Screening

A comparative analysis of synthesized compounds revealed that those with the oxazepin structure showed stronger inhibition against S. typhi compared to other tested strains. The results indicated that the presence of the chlorophenyl group enhances the antibacterial efficacy.

Anticancer Activity

The potential anticancer properties of this compound are supported by its structural similarity to other known anticancer agents. Research indicates that compounds featuring heterocyclic cores can inhibit tumor growth and induce apoptosis in cancer cells .

The proposed mechanism includes the inhibition of specific enzymes involved in cancer cell proliferation and survival. Docking studies suggest that this compound can interact with target proteins relevant to cancer pathways.

Enzyme Inhibition

The compound's ability to inhibit key enzymes has been highlighted in various studies. For example, it has been noted for its activity against acetylcholinesterase and urease, which are critical in several physiological processes .

Inhibition Studies

In vitro assays have shown that the compound exhibits strong inhibitory effects on urease with IC50 values comparable to established inhibitors. This suggests potential applications in treating conditions like gastric ulcers where urease plays a significant role.

Comparative Analysis of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialModerate to strong
AnticancerInduces apoptosis
Enzyme InhibitionStrong against urease

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents/Modifications Potential Biological Relevance
(E)-3-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide Benzo[f][1,4]oxazepine + acrylamide 2-chlorophenyl, 4-methyl-5-oxo tetrahydro ring Likely modulates kinase or protease activity due to oxazepine’s resemblance to cofactor-binding motifs
(Z)-2-[(E)-3-(4-chlorophenyl)acrylamido]-3-(4-hydroxy-3-methoxyphenyl)-N-propylacrylamide (3312) Acrylamide + phenolic/methoxy groups 4-chlorophenyl, 4-hydroxy-3-methoxyphenyl, N-propyl Enhanced solubility and potential antioxidant activity due to phenolic groups
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112) Acrylamide + thiophene/nitro groups 4-nitrophenyl, thien-2-yl, N-propyl Nitro group may enhance electrophilic reactivity; thiophene improves π-π stacking

Key Observations:

  • Chlorophenyl Positioning : The 2-chlorophenyl group in the target compound may confer steric hindrance or altered binding kinetics compared to the 4-chlorophenyl analog (3312), which lacks steric constraints .
  • Heterocyclic vs. Aromatic Moieties: The benzooxazepine core in the target compound contrasts with the thiophene (5112) or phenolic (3312) systems, suggesting divergent target affinities (e.g., kinases vs. redox enzymes) .
  • Substituent Effects : The 4-methyl-5-oxo group in the oxazepine ring may enhance metabolic stability compared to the N-propyl chain in 3312/5112, which could influence pharmacokinetics .

Comparative Bioactivity Profiling:

  • BioMAP Phenotypic Screening: Compounds like the target acrylamide could be compared to reference agents in the BioMAP database (>4,500 compounds) to identify phenotypically similar drugs. For example, analogs with chlorophenyl groups may cluster with kinase inhibitors (e.g., GSK-3β) or redox-modulating agents .
  • Metabolomic Signatures : Comparative metabolomics could reveal whether this compound induces metabolic shifts akin to β-lactams or redox-cofactor inhibitors (e.g., lankacidin C analogs), which share structural motifs with benzoheterocycles .

Computational Predictions:

  • 3D-QSAR and Docking : Molecular modeling (e.g., CoMFA/CoMSIA) could position the 2-chlorophenyl and oxazepine moieties in GSK-3β or CDK2 binding pockets, analogous to indolyl-maleimide inhibitors .

Q & A

Basic Research Questions

Q. What are the key structural features of (E)-3-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide, and how do they influence its reactivity?

  • The compound contains an acrylamide backbone linked to a 2-chlorophenyl group and a tetrahydrobenzo[f][1,4]oxazepinone moiety. The electron-withdrawing chlorine atom on the phenyl ring enhances electrophilic reactivity, while the oxazepinone ring introduces steric and electronic constraints that affect nucleophilic attack sites . Structural characterization typically employs NMR (¹H/¹³C), mass spectrometry, and X-ray crystallography to confirm stereochemistry and regioselectivity .

Q. What multi-step synthetic routes are commonly used to prepare this compound?

  • Synthesis involves:

Acylation : Reacting 4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-amine with acryloyl chloride under basic conditions (e.g., triethylamine in DMF) to form the acrylamide core .

Coupling : Introducing the 2-chlorophenyl group via Heck or Wittig reactions, requiring palladium catalysts (e.g., Pd(OAc)₂) and controlled temperatures (60–80°C) to maintain stereoselectivity (E-configuration) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. How is the compound’s preliminary biological activity assessed?

  • Initial screens use in vitro assays (e.g., kinase inhibition, cytotoxicity against cancer cell lines like HeLa or MCF-7). IC₅₀ values are determined via dose-response curves, with positive controls (e.g., staurosporine for kinases) to validate assay conditions .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity across studies be resolved?

  • Contradictions often arise from assay variability (e.g., cell line specificity, incubation time). Solutions include:

  • Orthogonal assays : Validate kinase inhibition via both radiometric (³²P-ATP) and fluorescence-based methods .
  • Proteomic profiling : Identify off-target interactions using affinity chromatography coupled with LC-MS/MS .
  • Structural modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities across homologs .

Q. What strategies optimize yield in the acylation step of the synthesis?

  • Low yields (<50%) may result from competing side reactions (e.g., hydrolysis of acryloyl chloride). Optimization methods:

  • Solvent selection : Use anhydrous DMF or THF to minimize water interference .
  • Temperature control : Maintain 0–5°C during reagent addition to suppress side products .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate amide bond formation .

Q. How does the chloro substituent on the phenyl ring affect the compound’s pharmacokinetic properties?

  • The 2-chlorophenyl group enhances lipophilicity (logP ~3.2), improving membrane permeability but potentially reducing solubility. Methods to assess this:

  • LogP measurement : Shake-flask method with octanol/water partitioning .
  • Permeability assays : Caco-2 cell monolayers to predict intestinal absorption .
  • Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS analysis of degradation .

Q. What computational approaches predict the compound’s binding mode to kinase targets?

  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model interactions with ATP-binding pockets (e.g., EGFR kinase) over 100-ns trajectories .
  • Free-energy perturbation (FEP) : Calculate binding affinity changes for structural analogs with modified substituents .

Methodological Resources

TechniqueApplicationKey References
HPLC-PDA Purity analysis (>98%)
Surface Plasmon Resonance (SPR) Real-time binding kinetics
Cryo-EM Target complex visualization (sub-Å resolution)
Synchrotron XRD Absolute configuration determination

Data Contradiction Analysis Example

  • Issue : IC₅₀ values vary 10-fold between enzyme- and cell-based assays.
  • Resolution :
    • Confirm compound stability in cell media via LC-MS .
    • Test metabolite activity using hepatocyte incubation .
    • Adjust for protein binding effects (e.g., fetal bovine serum) via equilibrium dialysis .

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